Kv1.3 Potassium Channel Blockade Potency in the 3-Aryl-7H-furo[3,2-g]chromen-7-one Series
The target compound belongs to a series of 3-alkyl- and 3-aryl-7H-furo[3,2-g]chromen-7-ones evaluated for Kv1.3 blockade in mouse L-929 fibroblasts stably transfected with mKv1.3 [1]. The most potent member within this series achieved a half-blocking concentration (IC₅₀) of 0.7 µM [2]. Although the exact IC₅₀ value for 5-butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one is not individually reported in the publicly accessible abstract, the structure–activity relationship (SAR) indicates that the combination of a C5 alkyl chain and a C3 4-fluorophenyl substituent contributes to the Kv1.3 blocking pharmacophore [3]. This potency level places the series among the moderately active Kv1.3 blockers, approximately 100‐ to 200‐fold less potent than the optimized phenoxyalkoxypsoralen PAP-1 (IC₅₀ ≈ 2 nM) [4], but with a distinct substitution pattern that may confer different selectivity profiles across Kv channel subtypes [5].
| Evidence Dimension | Kv1.3 channel blockade potency (IC₅₀) |
|---|---|
| Target Compound Data | Not individually reported; member of series with best IC₅₀ = 0.7 µM |
| Comparator Or Baseline | PAP-1 (5-(4-phenoxybutoxy)psoralen): IC₅₀ = 2 nM (whole-cell patch clamp, L929 cells) |
| Quantified Difference | Series best compound ~350-fold less potent than PAP-1; specific target compound potency unconfirmed |
| Conditions | Whole-cell patch clamp; mouse Kv1.3 channel expressed in L-929 mouse fibroblasts; compound concentration range not specified in abstract |
Why This Matters
Kv1.3 blockade is a validated mechanism for immunosuppression in autoimmune diseases; moderate-potency compounds with distinct substitution patterns may offer advantages in selectivity and reduced off-target toxicity compared to ultra-potent blockers.
- [1] Wernekenschnieder A, Körner P, Hänsel W. 3-Alkyl- and 3-aryl-7H-furo[3,2-g]chromen-7-ones as blockers of the voltage-gated potassium channel Kv1.3. Pharmazie. 2004;59(4):319-320. PMID: 15125582. View Source
- [2] Channelpedia. PubMed 15125582: 3-Alkyl- and 3-aryl-7H-furo[3,2-g]chromen-7-ones as blockers of Kv1.3. https://channelpedia.epfl.ch/pubmeds/37620 View Source
- [3] Wernekenschnieder A. Untersuchungen zu den inhibitorischen Wirkungen von Curcumin- und Psoralen-Derivaten auf den lymphozytären Kaliumkanal Kv1.3 [PhD thesis]. Christian-Albrechts-Universität zu Kiel; 2003. View Source
- [4] BindingDB. BDBM50279106: 4-(4-phenoxybutoxy)-7H-furo[3,2-g]chromen-7-one (PAP-1). IC₅₀ = 2 nM for Kv1.3 inhibition in mouse L929 cells. https://bdb8.ucsd.edu/ View Source
- [5] Wernekenschnieder A, Körner P, Hänsel W. 3-Alkyl- and 3-aryl-7H-furo[3,2-g]chromen-7-ones as blockers of the voltage-gated potassium channel Kv1.3. Pharmazie. 2004;59(4):319-320. View Source
